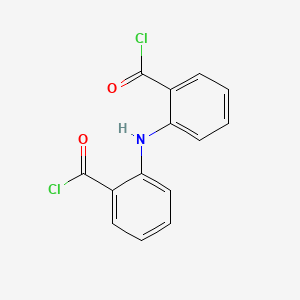

Benzoyl chloride, 2,2'-iminobis-

Description

Benzoyl chloride (C₇H₅ClO, CAS 98-88-4) is an acyl chloride characterized by a benzene ring bonded to a carbonyl chloride group. It is a colorless, fuming liquid with a pungent odor, highly reactive due to the electrophilic nature of the carbonyl chloride moiety.

Properties

CAS No. |

32621-46-8 |

|---|---|

Molecular Formula |

C14H9Cl2NO2 |

Molecular Weight |

294.1 g/mol |

IUPAC Name |

2-(2-carbonochloridoylanilino)benzoyl chloride |

InChI |

InChI=1S/C14H9Cl2NO2/c15-13(18)9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(16)19/h1-8,17H |

InChI Key |

DDONNQYIHHKZAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)NC2=CC=CC=C2C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

Comparison with Structurally Similar Compounds

Benzoyl chloride belongs to the α-chlorinated toluene family but differs significantly in structure and reactivity from analogs like benzyl chloride, benzal chloride, and benzotrichloride.

Table 1: Structural and Functional Comparison

Key Differences in Reactivity:

Hydrolysis :

- Benzoyl chloride hydrolyzes to benzoic acid, while benzyl chloride forms benzyl alcohol .

- Benzotrichloride hydrolyzes to benzoic acid under controlled conditions .

Electrophilicity :

- Benzoyl chloride’s carbonyl chloride group is more electrophilic than benzyl chloride’s aliphatic Cl, making it reactive toward nucleophiles like amines and alcohols .

Mutagenicity: Benzyl chloride is genotoxic in multiple test systems, whereas benzoyl chloride lacks mutagenic activity .

Q & A

Q. What are the primary laboratory synthesis methods for benzoyl chloride, and how do reaction conditions influence product purity and yield?

Benzoyl chloride is synthesized via several methods:

- Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) reaction with benzoic acid (C₆H₅COOH → C₆H₅COCl). Excess SOCl₂ improves yield by removing HCl and SO₂ byproducts .

- Friedel-Crafts acylation : COCl₂ reacts with benzene using AlCl₃ as a catalyst. Temperature control (≤50°C) prevents over-chlorination .

- Benzaldehyde chlorination : Cl₂ gas is bubbled into boiling benzaldehyde. Excess Cl₂ must be avoided to prevent polychlorinated byproducts . Key considerations : Purity is enhanced by fractional distillation (bp 197.2°C) and anhydrous conditions to minimize hydrolysis .

Q. How does benzoyl chloride derivatization enhance the detection of polar metabolites in LC-MS/MS analysis?

Polar analytes (e.g., amines, alcohols) are derivatized with benzoyl chloride to form stable, hydrophobic benzoyl esters or amides. This improves chromatographic retention and ionization efficiency. Optimization parameters :

- pH : Alkaline conditions (pH 8–10) favor nucleophilic acyl substitution .

- Reagent stoichiometry : Excess benzoyl chloride ensures complete derivatization but requires quenching (e.g., with methanol) to prevent column damage .

- Reaction time : 30–60 minutes at 25°C balances completeness and side reactions (e.g., hydrolysis) .

Q. What safety protocols are critical when handling benzoyl chloride in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant to eyes/respiratory tract) .

- Moisture control : Store under inert gas (N₂/Ar) due to rapid hydrolysis in humid air .

- PPE : Acid-resistant gloves (e.g., nitrile) and splash goggles .

- Spill management : Neutralize with sodium bicarbonate or lime, followed by adsorption (vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between IARC and EPA classifications regarding the carcinogenic potential of benzoyl chloride?

The IARC classifies benzoyl chloride as Group 2A (probable human carcinogen) based on animal studies showing lung and skin tumors . In contrast, the EPA classifies it as Group B2 (sufficient animal evidence, inadequate human data) . To reconcile:

Q. What strategies mitigate hydrolysis of benzoyl chloride during storage and experimental handling?

Hydrolysis (C₆H₅COCl + H₂O → C₆H₅COOH + HCl) is minimized by:

- Solvent selection : Use anhydrous aprotic solvents (e.g., dichloromethane) .

- Additives : Molecular sieves (3Å) absorb residual moisture .

- Temperature control : Store at –20°C in amber vials to slow degradation .

- In situ generation : Prepare benzoyl chloride immediately before use via SOCl₂ and benzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.